molecular formula C12H11NO2S B2472178 2-Amino-2-(4-phenylthiophen-2-yl)acetic acid CAS No. 1396964-30-9

2-Amino-2-(4-phenylthiophen-2-yl)acetic acid

Cat. No.: B2472178
CAS No.: 1396964-30-9
M. Wt: 233.29
InChI Key: YXEPRDHDKVBHSX-UHFFFAOYSA-N
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Description

2-Amino-2-(4-phenylthiophen-2-yl)acetic acid is a compound that features a thiophene ring substituted with a phenyl group and an amino acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

2-amino-2-(4-phenylthiophen-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-11(12(14)15)10-6-9(7-16-10)8-4-2-1-3-5-8/h1-7,11H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEPRDHDKVBHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-Amino-2-(4-phenylthiophen-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-2-(4-phenylthiophen-2-yl)acetic acid has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its therapeutic potential in treating various diseases .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-phenylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Amino-2-(4-phenylthiophen-2-yl)acetic acid can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structure of 2-Amino-2-(4-phenylthiophen-2-yl)acetic acid, with its amino acid moiety, distinguishes it from these compounds and may contribute to its unique biological activities.

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